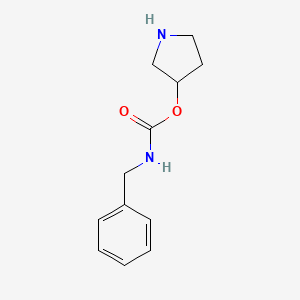

3-Pyrrolidinol benzyl carbamate

Description

3-Pyrrolidinol benzyl carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with a hydroxymethyl group and a benzyl carbamate moiety. Pyrrolidine-based carbamates are notable for their applications in medicinal chemistry and materials science, where substituents on the pyrrolidine ring and benzyl group modulate solubility, reactivity, and biological activity .

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

pyrrolidin-3-yl N-benzylcarbamate |

InChI |

InChI=1S/C12H16N2O2/c15-12(16-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) |

InChI Key |

IOKCWPRMENNRSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Chemistry

3-Pyrrolidinol benzyl carbamate acts as a key intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of chiral drugs, where its structure allows for the creation of enantiomerically pure compounds. This property enhances the therapeutic efficacy and reduces side effects associated with racemic mixtures .

Drug Development

The compound plays a pivotal role in formulating novel therapeutic agents, especially targeting neurological disorders. Its stable structure provides a reliable framework for drug candidates, facilitating the design of medications that can effectively interact with biological targets . For instance, research has shown its utility in developing drugs that modulate neurotransmitter systems, which are essential for treating cognitive disorders .

Asymmetric Synthesis

In asymmetric synthesis processes, this compound allows chemists to produce specific enantiomers necessary for the biological activity of many compounds. The ability to selectively synthesize one enantiomer over another is crucial in drug design, as different enantiomers can exhibit vastly different pharmacological effects .

Neuroscience Research

This compound has been utilized in studies investigating neurotransmitter systems, aiding researchers in understanding mechanisms underlying cognitive functions and potential treatments for related disorders. Its role in synthesizing compounds that can influence neurotransmitter activity makes it an important tool in neuroscience research .

Case Studies

Several studies highlight the applications of this compound:

- Neurotransmitter Modulation : A study demonstrated that derivatives of this compound could effectively modulate neurotransmitter levels in animal models, suggesting potential applications in treating conditions like depression and anxiety .

- Chiral Drug Development : Research focused on synthesizing new chiral drugs using this compound as a starting material has shown promising results in enhancing drug efficacy while minimizing side effects .

- Synthesis of Novel Therapeutics : In one study, researchers synthesized a series of benzimidazole carboxamide derivatives using this compound as an intermediate. These derivatives exhibited significant anticancer activities, highlighting the compound's versatility in drug development .

Comparison with Similar Compounds

Table 1: Comparative Gelation Properties of Carbamate Derivatives

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) is used to deprotonate the secondary amine, facilitating nucleophilic attack on the chloroformate.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Stoichiometry : A 1:1 molar ratio of 3-pyrrolidinol to Cbz-Cl, with excess base to neutralize HCl byproduct.

-

Step 1 : Dissolve (R)-3-pyrrolidinol (10 mmol) in DCM (50 mL).

-

Step 2 : Add Et₃N (12 mmol) dropwise at 0°C.

-

Step 3 : Introduce Cbz-Cl (10 mmol) slowly, stirring for 12–14 hours.

-

Step 4 : Wash with 0.5 M HCl, dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate).

-

Yield : 85–92% ().

Key Considerations

-

Temperature Control : Reactions at 0°C minimize side reactions (e.g., carbonate formation from the hydroxyl group).

-

Purification : Silica gel chromatography ensures high enantiomeric purity (>98% ee) ().

Multi-Step Synthesis from Pyrroline Derivatives

Alternative routes start with unsaturated pyrroline intermediates, which are hydrogenated to pyrrolidinol before Cbz protection. This method is advantageous when starting materials like 3-pyrroline are readily available.

Asymmetric Synthesis from Natural Alkaloids

Patent CN102060743B () and WO2010058429A1 () describe enantioselective routes starting from natural precursors like vasicine. While resource-intensive, these methods achieve high chiral purity.

Key Steps ():

-

Alkaloid Extraction : Isolate (-)-vasicine from Adhatoda vasica.

-

Diazotization : Treat vasicine with NaNO₂/H₂SO₄ to cleave the C–N bond.

-

Reduction : Use NaBH₄ to reduce intermediates to (S)-N-benzyl-3-hydroxypyrrolidine.

-

Cbz Protection : React with Cbz-Cl under standard conditions.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield (%) | Purity (ee%) | Cost Efficiency |

|---|---|---|---|---|---|

| Direct Protection | 3-Pyrrolidinol | 1 | 85–92 | >98 | High |

| Pyrroline Hydrogenation | 3-Pyrroline | 3 | 70–80 | 95–97 | Moderate |

| Asymmetric Synthesis | Vasicine | 4 | 70–75 | >99 | Low |

Optimization Insights

-

Catalyst Use : Pd/C in hydrogenation steps improves saturation efficiency ().

-

Solvent Choice : THF enhances reaction rates compared to DCM but requires stricter temperature control ().

Industrial-Scale Production Challenges

-

Cost of Chiral Starting Materials : Vasicine-based routes are less viable for bulk synthesis ().

-

Waste Management : HCl byproducts necessitate neutralization, increasing operational costs ().

-

Regulatory Compliance : High-purity standards for pharmaceuticals demand rigorous chromatography, which scales poorly.

Q & A

Q. What are the standard synthetic routes for preparing 3-pyrrolidinol benzyl carbamate, and what purity validation methods are recommended?

A robust four-step synthetic approach can be adapted from benzyl carbamate chemistry, starting with nucleophilic substitution of halogenated pyrimidines followed by carbamate coupling. For example, 3-nitrophenyl isocyanate and benzylic alcohols can be used to generate carbamate intermediates, with final purification via recrystallization (e.g., from methanol) . Purity validation should combine HPLC (>95% purity threshold) and H/C NMR spectroscopy to confirm structural integrity and absence of unreacted starting materials .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Use H NMR (600 MHz, DMSO- or CDCl) to identify key proton environments, such as the benzyl carbamate NH (δ 8.3–8.5 ppm) and pyrrolidinol protons (δ 3.5–4.0 ppm). P NMR is critical if phosphonate groups are present . High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks within 3 ppm error .

Q. What storage conditions optimize the stability of benzyl carbamate derivatives like this compound?

Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Stability assessments should include periodic TLC or NMR checks for carbamate bond integrity .

Advanced Research Questions

Q. How do substituents on the benzyl carbamate moiety influence biochemical activity in kinase inhibition assays?

Substituents at the C4 position (e.g., fluorine) enhance binding to hydrophobic pockets in targets like EGFR. Reversible analogs with propionamide replacements for acrylamide show 20-fold higher inhibitory activity when benzyl carbamate groups are present, as demonstrated in LanthaScreen binding assays . Structure-activity relationship (SAR) studies should prioritize steric and electronic effects using DFT calculations .

Q. What experimental strategies address contradictory catalytic results in benzyl carbamate hydrogenation?

Catalyst selection is critical: Pd/C fails to cleave benzyl carbamates under 20 bar H, whereas Pd(OH)/C achieves full hydrogenation and cleavage in 16 hours. Solvent choice (methanol/ethanol) also impacts purity; alcohols suppress side reactions compared to aprotic solvents .

Q. How can researchers resolve discrepancies in NMR data when analyzing carbamate derivatives?

Contradictions in H NMR signals (e.g., splitting patterns) often arise from rotameric equilibria or hydrogen bonding. Variable-temperature NMR (25–80°C) can coalesce split peaks, while 2D techniques (COSY, NOESY) clarify through-space interactions. For example, HMBC correlations confirm carbamate carbonyl connectivity .

Q. What computational methods best predict the bioactivity of benzyl carbamate derivatives against cholinesterases?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with AChE/BChE active sites. Focus on π-π stacking (benzyl group) and hydrogen bonding (carbamate NH). Validate predictions with enzyme inhibition assays (Ellman’s method) and correlate IC values with computed binding energies .

Q. How can researchers design controlled-release systems using self-immolative benzyl carbamates?

Incorporate benzyl carbamate dendrons into polymer backbones, where enzymatic or pH-triggered cleavage releases therapeutics. Monitor degradation kinetics via GPC and fluorescence assays. For example, cinnamyl carbamate analogs show faster release profiles than benzyl ethers under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.